molecular formula C11H12N2O B2898038 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one CAS No. 243668-26-0

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Cat. No.: B2898038
CAS No.: 243668-26-0
M. Wt: 188.23
InChI Key: ZJXRRZIIMLVQCB-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The exact interaction and resulting changes would depend on the specific target and the context within the biological system.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context within the organism.

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution. The impact on bioavailability would depend on various factors, including the specific properties of the compound and the biological context.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
  • 1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Uniqueness

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXRRZIIMLVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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